Bromochlorofluoromethane Bromochlorofluoromethane
Brand Name: Vulcanchem
CAS No.: 593-98-6
VCID: VC1577640
InChI: InChI=1S/CHBrClF/c2-1(3)4/h1H
SMILES: C(F)(Cl)Br
Molecular Formula: CHBrClF
Molecular Weight: 147.37 g/mol

Bromochlorofluoromethane

CAS No.: 593-98-6

Cat. No.: VC1577640

Molecular Formula: CHBrClF

Molecular Weight: 147.37 g/mol

* For research use only. Not for human or veterinary use.

Bromochlorofluoromethane - 593-98-6

Specification

CAS No. 593-98-6
Molecular Formula CHBrClF
Molecular Weight 147.37 g/mol
IUPAC Name bromo-chloro-fluoromethane
Standard InChI InChI=1S/CHBrClF/c2-1(3)4/h1H
Standard InChI Key YNKZSBSRKWVMEZ-UHFFFAOYSA-N
SMILES C(F)(Cl)Br
Canonical SMILES C(F)(Cl)Br

Introduction

Chirality of Bromochlorofluoromethane

Significance as a Simple Chiral Compound

Bromochlorofluoromethane holds a distinguished position in stereochemistry as one of the simplest possible stable chiral compounds . The presence of four different substituents (H, Br, Cl, and F) around the central carbon atom creates a stereogenic center, resulting in two non-superimposable mirror-image forms known as enantiomers, conventionally designated as R and S configurations .

The compound's structural simplicity makes it an ideal model system for investigating fundamental aspects of chirality, stereochemical theories, and asymmetric syntheses . Unlike more complex chiral molecules with multiple stereogenic centers or conformational complexities, bromochlorofluoromethane presents researchers with a "pure" chirality problem, unencumbered by additional structural variables that might complicate analysis and interpretation .

Research Applications

Fundamental Chemistry Research

Bromochlorofluoromethane serves as an invaluable tool for fundamental research in chemistry, particularly in areas related to chirality, stereochemical theory, and molecular interactions . Its status as one of the simplest chiral molecules makes it an ideal model system for testing theoretical predictions and developing new experimental approaches to stereochemistry .

The compound has been employed in studies examining chiral recognition phenomena, whereby one chiral entity preferentially interacts with one enantiomer of another chiral compound over its mirror image . For example, research has demonstrated that when bromochlorofluoromethane interacts with the chiral molecule cryptophane-C in chloroform solution, a clear enantioselective effect is observed, with one enantiomer being more strongly bound than the other .

These enantioselective complexation studies provide valuable insights into the fundamental nature of chiral recognition, which has implications across numerous scientific and industrial fields, from pharmaceutical development to materials science .

Experimental Findings

Enantioselective Complexation Studies

Significant experimental work has focused on the enantioselective complexation of bromochlorofluoromethane with chiral host molecules . In a landmark study published in the Journal of the American Chemical Society, researchers investigated the inclusion of bromochlorofluoromethane within the cavity of (-)-cryptophane-C in chloroform solution .

NMR experiments revealed that this complexation process is distinctly enantioselective, with the (-)-enantiomer of bromochlorofluoromethane being more strongly bound than the (+)-enantiomer . The free energy difference (ΔΔG°) between these diastereomeric complexes was experimentally determined to be 1.1 kJ mol⁻¹, providing quantitative measurement of the enantioselective preference .

To gain deeper insights into the molecular basis of this enantioselectivity and to determine the absolute configuration of the preferentially bound enantiomer, researchers employed computational methods including molecular dynamics simulations . These computational approaches were calibrated by Monte Carlo simulations of the pure liquid to optimize the OPLS parameters for bromochlorofluoromethane .

Energy Differences Between Enantiomers

Molecular dynamics simulations performed on the host-guest system in a solvent box of chloroform yielded fascinating results regarding the relative stabilities of the diastereomeric complexes . The computational studies employed sophisticated techniques including multiconfiguration thermodynamic integration (MCTI) and free energy perturbation (FEP) methods to calculate the free energy differences with high precision .

The results revealed that the [(R)-bromochlorofluoromethane@(-)-cryptophane-C] complex was calculated to be more stable than the corresponding [(S)-bromochlorofluoromethane@(-)-cryptophane-C] complex by approximately 0-2.6 kJ mol⁻¹ . This computational finding aligned well with the experimental measurement of 1.1 kJ mol⁻¹, providing strong validation for both the computational methodology and the experimental approach .

The consistency between experimental and computational results enabled researchers to assign the absolute configuration of the enantiomers, with the preferentially bound (-)-bromochlorofluoromethane corresponding to the R configuration . This assignment represents a significant achievement in stereochemical analysis, demonstrating how computational methods can complement experimental techniques to resolve challenging stereochemical questions .

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